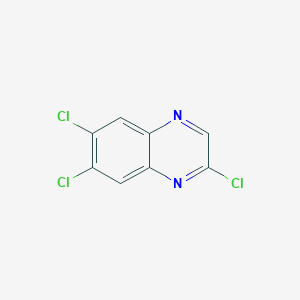

2,6,7-Trichloroquinoxaline

描述

Contextual Significance of Halogenated Quinoxaline (B1680401) Scaffolds in Advanced Organic Synthesis

Halogenated quinoxaline scaffolds are of paramount importance in modern organic synthesis due to the versatile reactivity of the carbon-halogen bond. The halogen atoms, typically chlorine, bromine, or iodine, serve as "functional handles" that can be readily transformed into other functional groups through various reactions. These include nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.

The number and position of the halogen atoms on the quinoxaline ring significantly influence the molecule's reactivity. For example, the chlorine atoms in 2,3-dichloroquinoxalines are highly susceptible to nucleophilic substitution, making them key precursors for a wide array of 2,3-disubstituted quinoxalines. researchgate.net The presence of electron-withdrawing halogen atoms enhances the electrophilic nature of the quinoxaline ring, facilitating such transformations. Research has shown that the synthesis of specifically substituted quinoxalines, such as 2,6-dichloroquinoxaline (B50164), can be achieved with high regioselectivity. electronicsandbooks.com This precise control over substitution patterns is critical for designing molecules with specific electronic and steric properties for targeted applications.

Furthermore, the development of novel synthetic methods, such as visible-light-induced radical reactions, has expanded the toolkit for functionalizing quinoxalines, enabling the synthesis of complex derivatives like 2-fluoroalkylated 3-iodoquinoxalines. acs.org This continuous innovation highlights the enduring importance of halogenated quinoxalines as versatile building blocks in the creation of novel organic materials and pharmacologically active compounds. ontosight.ai

Overview of the Quinoxaline Heterocyclic System in Modern Chemical Sciences

The quinoxaline heterocyclic system, also known as benzopyrazine, is a fused bicyclic compound consisting of a benzene (B151609) ring and a pyrazine (B50134) ring. scispace.comnih.gov This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. pharmacophorejournal.commdpi.comrsc.org Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govmdpi.com

The synthesis of the quinoxaline ring is typically straightforward, most commonly achieved through the condensation reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. mtieat.org This accessibility has contributed to its widespread use in drug discovery and development. The chemical properties of the quinoxaline system can be finely tuned by introducing various substituents onto the rings. For example, the introduction of N-oxide groups to form quinoxaline 1,4-dioxides can enhance biological activity, leading to their use as antibacterial agents. mdpi.com

Beyond pharmaceuticals, quinoxaline-based structures are also investigated for applications in materials science, such as in the development of electroluminescent materials and corrosion inhibitors, owing to their stable aromatic nature and tunable electronic properties. scispace.com The rich chemistry and diverse applicability of the quinoxaline system ensure its continued prominence in various fields of chemical science. pharmacophorejournal.commdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6,7-trichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHZLRADDUHIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434557 | |

| Record name | 2,6,7-trichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41213-31-4 | |

| Record name | 2,6,7-trichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,7-trichloroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,6,7 Trichloroquinoxaline Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,6,7-Trichloroquinoxaline

The electron-withdrawing character of the nitrogen atoms and the chlorine substituents in the quinoxaline (B1680401) ring system renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental to the functionalization of this scaffold and proceeds without the need for metal catalysts, making it valuable for various synthetic applications. researchgate.net The reaction mechanism involves the attack of a nucleophile on the electron-poor aromatic ring, forming a stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of a chloride leaving group to restore aromaticity. masterorganicchemistry.compressbooks.pub

Amination Reactions with Nitrogen-Containing Nucleophiles (e.g., N-methylpiperazine)

The chlorine atoms on the this compound scaffold can be readily displaced by nitrogen-containing nucleophiles. A notable example involves the reaction with N-methylpiperazine, a common building block in medicinal chemistry. atamanchemicals.com While direct studies on this compound are specific, extensive research on closely related polychlorinated quinoxalines provides significant insight. For instance, the reaction of 2,3,6,7-tetrachloroquinoxaline (B1308392) with N-methylpiperazine can be controlled to achieve selective monosubstitution, yielding 2,6,7-trichloro-3-(4-methylpiperazin-1-yl)quinoxaline. acs.org This highlights the ability to introduce amine functionalities with precision.

Similarly, studies on 2,3,6-trichloroquinoxaline (B1330414) demonstrate its reaction with various dialkylaminoalkylamines. These reactions have been instrumental in synthesizing compounds with potential biological activity. rsc.org The general reactivity of chloroquinoxalines with amines underscores the utility of amination in generating diverse derivatives.

Table 1: Examples of Amination Reactions on Polychloroquinoxalines

| Starting Material | Nucleophile | Product | Reference |

| 2,3,6,7-Tetrachloroquinoxaline | N-methylpiperazine | 2,6,7-Trichloro-3-(4-methylpiperazin-1-yl)quinoxaline | acs.org |

| 2,3,6-Trichloroquinoxaline | γ-piperidinopropylamine | 2,6-Dichloro-3-(γ-piperidinopropylamino)quinoxaline | rsc.org |

| 2,3,6-Trichloroquinoxaline | β-diethylaminoethylamine | 2,6-Dichloro-3-(β-diethylaminoethylamino)quinoxaline | rsc.org |

Sulfur-Mediated Substitutions (e.g., thiourea (B124793) reactions with related trichloroquinoxalines)

Sulfur nucleophiles also play a crucial role in the functionalization of the quinoxaline core. Although specific data on this compound is limited, reactions with analogous compounds illustrate the potential for sulfur-mediated substitutions. For example, 2-amino-3-chloroquinoxaline reacts with thiourea to produce 2-amino-3-mercaptoquinoxaline. researchgate.net This transformation demonstrates the utility of sulfur-based reagents in introducing thiol groups, which can serve as handles for further synthetic modifications. The use of elemental sulfur as a mediator in various organic transformations is also a growing field, suggesting potential applications in quinoxaline chemistry. nih.govorganic-chemistry.orgorganic-chemistry.org

Broad Spectrum Nucleophile Functionalization

The reactivity of chlorinated quinoxalines extends to a wide array of nucleophiles beyond amines and thiols. The chlorine atoms at the C2 and C3 positions of compounds like 2,3-dichloroquinoxaline (B139996) make the substrate an excellent electrophile for SNAr reactions, enabling the formation of C-O, C-N, and C-S bonds. udayton.edu Nucleophiles such as alcohols and thiols are commonly used to create diverse libraries of quinoxaline derivatives. Furthermore, the conversion of quinoxalines to their N-oxides can enhance reactivity toward nucleophilic attack, particularly at the position alpha to the N-oxide group. thieme-connect.demdpi.com This broad reactivity makes compounds like this compound versatile precursors for highly functionalized molecules.

Regioselectivity and Stereochemical Control in SNAr Processes

In SNAr reactions of polychlorinated quinoxalines, the position of substitution is a critical factor. The inherent electronic properties of the quinoxaline ring and the influence of existing substituents dictate which chlorine atom is preferentially replaced. In the case of 2,3,6-trichloroquinoxaline, it has been demonstrated that the chlorine atom at the 3-position is more reactive than the one at the 2-position. rsc.org This regioselectivity is attributed to the electronic environment of the carbon atoms, which can be analyzed using computational methods like Lowest Unoccupied Molecular Orbital (LUMO) analysis to predict the most electrophilic sites. wuxiapptec.comwuxibiology.com

For unsymmetrically substituted quinoxalines, the electronic effects of substituents on the benzene (B151609) ring also influence the reactivity of the chloro groups on the pyrazine (B50134) ring. This differential reactivity allows for sequential and site-selective substitutions, providing a powerful strategy for controlling the final structure of the molecule. While stereochemistry is not typically a factor in the substitution at the aromatic ring itself, it becomes relevant when chiral nucleophiles are employed.

Table 2: Regioselectivity in the Amination of 2,3,6-Trichloroquinoxaline

| Position of Chlorine | Relative Reactivity | Explanation | Reference |

| C3-Cl | More reactive | Higher electrophilicity at the 3-position. | rsc.org |

| C2-Cl | Less reactive | Lower electrophilicity compared to the 3-position. | rsc.org |

Electrophilic Substitution Behavior of the Quinoxaline Ring System

In contrast to its high reactivity towards nucleophiles, the quinoxaline ring system is generally deactivated towards electrophilic substitution. thieme-connect.de The two nitrogen atoms in the pyrazine ring are electron-withdrawing, reducing the electron density of the entire aromatic system and making it less susceptible to attack by electrophiles.

However, under forcing conditions or with highly activated substrates, electrophilic substitution can occur. Theoretical calculations and experimental evidence show that substitution is most likely to take place at the 5- and 8-positions of the benzenoid ring, which have the highest electron density. thieme-connect.de The presence of electron-donating groups on the benzene portion of the molecule can facilitate these reactions. A key example is the nitration of 2,3,6-trichloroquinoxaline, which, under treatment with nitric and sulfuric acid, yields the 5-nitro derivative in good yield. dtic.mil This demonstrates that even in a highly deactivated system, selective electrophilic functionalization is achievable.

Directed C-H Functionalization Methodologies Applied to Quinoxaline Structures

Modern synthetic chemistry has increasingly focused on C-H functionalization as a powerful tool for molecular modification, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. sorbonne-universite.fr These methodologies have been successfully applied to quinoxaline structures, enabling the direct formation of new C-C, C-N, C-O, and C-S bonds. mdpi.comnih.gov

A significant amount of research has been dedicated to the direct C-H functionalization of quinoxalin-2(1H)-ones, particularly at the C3 position. mdpi.comnih.gov These methods often employ visible-light photocatalysis, which allows for mild reaction conditions. rsc.orgrsc.org For instance, the C3-arylation of quinoxalin-2(1H)-one can be achieved without a directing group through a Minisci-type radical substitution reaction. rsc.org While these examples often involve an oxidized quinoxaline core, the principles and methodologies are increasingly being extended to the broader class of quinoxaline derivatives, offering exciting possibilities for the direct and selective modification of compounds like this compound in the future. sorbonne-universite.fr

Oxidation Pathways of Quinoxaline Derivatives (e.g., N-oxidation)

The oxidation of the quinoxaline scaffold, particularly the nitrogen atoms within the pyrazine ring, is a significant transformation that yields derivatives with diverse reactivity and biological activities. The most prominent oxidation pathway is N-oxidation, leading to the formation of quinoxaline N-oxides and 1,4-di-N-oxides. These oxidized derivatives are often more biologically potent than their non-oxidized precursors. nih.govorientjchem.orgmdpi.com

The presence of two N-oxide fragments in the quinoxaline 1,4-dioxides (QdNOs) structure is known to confer a wide spectrum of biological properties. mdpi.com The antibacterial and antitumor activities of QdNOs are often linked to their bioreduction within cells, a process that generates reactive oxygen species (ROS) and subsequently causes damage to cellular components like DNA. mdpi.com

The synthesis of quinoxaline N-oxides is typically achieved using oxidizing agents such as organic peracids or hydrogen peroxide in acetic acid. cdnsciencepub.comresearchgate.net The substitution pattern on the quinoxaline ring significantly influences the outcome of the oxidation reaction. Electron-withdrawing substituents, such as the chlorine atoms in this compound, can affect the reactivity. For instance, studies on quinoxalinecarboxyanilides have shown that derivatives bearing chlorine atoms at the 6- and 7-positions undergo transformation to the corresponding amines from the N-oxide intermediate faster than non-halogenated analogues. cdnsciencepub.com However, strongly deactivating or negative substituents can also promote the formation of side products, such as 2,3-dihydroxyquinoxaline (B1670375) derivatives, alongside the desired N-oxides. researchgate.net

The general conditions for the N-oxidation of quinoxalinecarboxyanilides are summarized in the table below.

| Reactant | Oxidizing Agent | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|

| Quinoxalinecarboxyanilide | 30% Hydrogen Peroxide | Acetic Acid | Heated at 55°C for 72 hours | Quinoxalinecarboxyanilide N-oxide | cdnsciencepub.com |

| Bz-substituted quinoxalines | Organic peracids | Not specified | Not specified | Mono- and di-N-oxides | researchgate.net |

The N-oxide group enhances the electrophilic character of the C-2 position on the quinoxaline ring, making it more susceptible to nucleophilic attack and influencing subsequent rearrangement reactions. cdnsciencepub.com This increased reactivity is a cornerstone of the mechanistic action of many quinoxaline-based compounds.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

Understanding the transformation of this compound and related derivatives relies heavily on detailed mechanistic studies, which employ a combination of kinetic and spectroscopic techniques. These analyses provide insights into reaction rates, intermediates, and the electronic structure of the molecules involved.

Kinetic Analysis is a fundamental tool for determining reaction order, rate constants, and the influence of various parameters on the reaction pathway. whiterose.ac.ukcsic.es For quinoxaline derivatives, kinetic studies can help elucidate complex, multi-step reactions. nih.gov For example, kinetic and equilibrium data for the reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines in DMSO were found to be consistent with a two-step mechanism. researchgate.net Such analyses often involve monitoring the concentration of reactants and products over time using techniques like spectrophotometry. The data can then be fitted to various kinetic models to identify the most probable reaction network. whiterose.ac.uk

Spectroscopic Analyses offer a powerful means to characterize reactants, products, and transient species formed during a reaction.

UV/vis and Fluorescence Spectroscopy: These techniques are used to monitor the electronic transitions in quinoxaline derivatives. The absorption and emission spectra are sensitive to the substitution pattern on the quinoxaline ring and the solvent environment. mdpi.com For instance, the introduction of substituents can alter the color of fluorescence from blue to green. oup.com Steady-state UV/vis spectroscopy can also track the photochemical stability of these compounds upon irradiation. mdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify functional groups within the molecule. For example, the characteristic stretching vibration of a C=O group in certain quinoxaline derivatives can be observed in the 1620–1632 cm⁻¹ range. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the structural elucidation of reaction products. mdpi.comresearchgate.net Extensive analysis of ¹³C NMR chemical shifts has been used to confirm the structures of numerous novel nitrogen heterocyclic compounds, including chloro- and nitro-substituted quinoxalines. lsbu.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, often combined with spin trapping techniques, is invaluable for detecting and identifying radical intermediates. Studies on photoexcited quinoxaline derivatives have used EPR to confirm the generation of reactive oxygen species and other carbon-centered radicals, suggesting complex photoinduced reaction mechanisms. mdpi.com The electroreduction of some quinoxaline derivatives has also been shown via EPR to proceed through the formation of radical anions. abechem.com

Advanced Spectroscopic and Computational Methods: Techniques like threshold photoelectron spectroscopy, coupled with computational methods such as Density Functional Theory (DFT), are used to investigate the electronic structure of quinoxaline isomers in detail. acs.org These methods provide calculated ionization energies and can simulate spectra to help interpret experimental results, offering deep insight into the molecular orbitals involved in chemical transformations. abechem.comacs.org

The table below summarizes the application of various spectroscopic techniques in the study of quinoxaline derivatives.

| Spectroscopic Technique | Information Obtained | Example Application | Source |

|---|---|---|---|

| UV/vis and Fluorescence | Electronic transitions, photophysical properties, photochemical stability | Studying the effect of substitution on the absorption maxima and fluorescence of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines. | mdpi.com |

| FT-IR Spectroscopy | Identification of functional groups | Observing the C=O stretching vibration in pyrido[2,3-f]quinoxaline (B14061820) derivatives. | mdpi.com |

| NMR Spectroscopy | Structural elucidation of products | Confirming the structure of 6- and 7-regioisomeric quinoxaline 1,4-dioxides. | mdpi.com |

| EPR Spin Trapping | Detection and identification of radical intermediates (e.g., ROS) | Monitoring the generation of radicals upon UVA irradiation of quinoxaline derivatives in solution. | mdpi.com |

| Cyclic Voltammetry | Redox potentials, electron-transfer mechanisms | Studying the electroreduction mechanism of 2-substituted quinoxalines. | abechem.com |

| Threshold Photoelectron Spectroscopy | Adiabatic ionization energies, electronic structure, vibrational fingerprints | Distinguishing between quinoxaline, quinazoline, and cinnoline (B1195905) isomers. | acs.org |

Derivatization Strategies and Structure Activity Relationship Sar Profiling

Systemic Derivatization at Peripheral Positions (C-2, C-3, C-6, C-7) of the Quinoxaline (B1680401) Scaffold

The chlorine atoms at the C-2, C-6, and C-7 positions, along with the unsubstituted C-3 position of the 2,6,7-trichloroquinoxaline scaffold, are key sites for chemical modification. The reactivity of these positions allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse compound libraries with varied biological activities.

The chlorine atoms on the quinoxaline ring are susceptible to nucleophilic substitution reactions. This allows for their replacement with various nucleophiles such as amines and thiols. For instance, this compound can be reacted with N-methylpiperazine to produce derivatives that have been investigated as 5-HT3A receptor modulators. semanticscholar.org The reactivity of the chlorine atoms is influenced by their position on the quinoxaline ring. The three electron-withdrawing chlorine atoms in this compound enhance the electrophilicity, particularly at the C-3 position, making it amenable to further substitution.

Derivatization is not limited to substitution reactions. The quinoxaline core itself can undergo oxidation to form quinoxaline 1,4-dioxides, which often exhibit enhanced biological activity. mdpi.com The presence of the di-N,N'-oxide fragment increases the reactivity of the quinoxaline core towards nucleophilic substitution. mdpi.com

The following table summarizes the derivatization possibilities at each position:

| Position | Reactivity/Derivatization Strategy | Potential Functional Groups |

| C-2 | Nucleophilic substitution of the chlorine atom. | Amines, thiols, alkoxides. |

| C-3 | Enhanced electrophilicity due to the three chlorine atoms, allowing for substitution reactions. | Various nucleophiles. |

| C-6 | Nucleophilic substitution of the chlorine atom. | Amines, thiols, alkoxides. |

| C-7 | Nucleophilic substitution of the chlorine atom. | Amines, thiols, alkoxides. |

Influence of Chlorine Substitution Patterns on Chemical Reactivity and Biological Activity

The number and position of chlorine substituents on the quinoxaline scaffold have a profound impact on the molecule's chemical reactivity and its biological profile. The three chlorine atoms in this compound significantly influence its electronic properties, making it a highly electron-deficient system. This electron-withdrawing nature is crucial for its biological activity, as it can enhance the binding affinity of the molecule to its biological targets.

The presence of chlorine atoms often increases the lipophilicity of a compound, which can lead to better penetration of cell membranes. researchgate.net This is a critical factor for the efficacy of many drugs. Furthermore, chlorine atoms can participate in non-bonding interactions within the binding site of a target protein, further enhancing affinity. researchgate.net

Research has shown that the degree of chlorination affects both reactivity and solubility. For example, while this compound has enhanced electrophilicity at the C-3 position, 2,3,6,7-tetrachloroquinoxaline (B1308392) exhibits even higher reactivity but suffers from reduced solubility in polar solvents. In contrast, 2,6-dichloroquinoxaline (B50164) is a versatile precursor for synthesizing antibacterial derivatives.

The influence of chlorine substitution on biological activity is evident in various studies. For instance, in a series of quinoxaline-based 5-HT3A receptor ligands, the addition of chlorine atoms at different positions resulted in significant changes in binding affinity. semanticscholar.org The introduction of electron-donating or electron-withdrawing groups at specific positions can modulate the biological activity, highlighting the delicate balance required for optimal efficacy. mdpi.com

The following table illustrates the effect of chlorine substitution on the properties of quinoxaline derivatives:

| Compound | Key Structural Feature | Impact on Properties |

| This compound | Three electron-withdrawing chlorine atoms. | Enhanced electrophilicity at the C-3 position. |

| 2,3,6,7-Tetrachloroquinoxaline | Four chlorine atoms. | Higher reactivity but reduced solubility in polar solvents compared to the trichloro-derivative. |

| 2,6-Dichloroquinoxaline | Two chlorine atoms. | Versatile precursor for antibacterial agents. |

| Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives | Introduction of electron-donating groups at C-7. | Increased hypoxic cytotoxicity. mdpi.com |

Scaffold Hopping and Bioisosteric Replacements Utilizing the this compound Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to explore novel chemical space, improve compound properties, and circumvent patent limitations. uniroma1.itnih.gov These techniques involve replacing the core scaffold of a molecule with a structurally different but functionally similar one, or swapping functional groups with others that have similar biological properties. nih.govresearchgate.net

The this compound core can serve as a starting point for scaffold hopping. By identifying the key pharmacophoric features of a this compound-based lead compound, medicinal chemists can design new scaffolds that maintain the essential interactions with the biological target while offering improved properties such as synthetic accessibility, potency, or metabolic stability. nih.gov

Bioisosteric replacement is also a valuable tool. For example, a chlorine atom, a common substituent in this compound, can be replaced by other groups like a trifluoromethyl group (CF3) or a cyano group (CN) to modulate the electronic and steric properties of the molecule. u-strasbg.fr Such modifications can fine-tune the biological activity and pharmacokinetic profile of the compound.

The goal of these strategies is to generate new chemical entities with enhanced therapeutic potential. researchgate.net Computational tools and extensive databases of bioisosteric replacements are often employed to guide the design of these novel analogs. nih.gov

Design and Synthesis of Compound Libraries Based on this compound for High-Throughput Screening

The development of compound libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands of compounds to identify "hit" molecules with desired biological activity. vipergen.comnih.gov The this compound scaffold is an excellent starting point for the construction of such libraries due to its synthetic tractability and the multiple points for diversification.

Combinatorial chemistry is a key technique used to generate large and diverse libraries from the this compound core. vipergen.com By systematically reacting the scaffold with a variety of building blocks at the C-2, C-3, C-6, and C-7 positions, a vast number of unique derivatives can be synthesized. These libraries can then be subjected to high-throughput screening (HTS) to identify compounds that interact with specific biological targets. nih.govmdpi.com

The design of these libraries can be guided by computational methods. lifechemicals.com Virtual screening can be used to predict the binding affinity of virtual compounds to a target, helping to prioritize the synthesis of the most promising candidates. vipergen.com Furthermore, focused libraries can be designed to target specific protein families, such as kinases or G-protein coupled receptors, by incorporating structural motifs known to interact with these targets. nih.gov

The data generated from HTS of these libraries provides valuable structure-activity relationship (SAR) information, which can then be used to further optimize the hit compounds into potent and selective drug candidates. spu.edu.sy

Computational Chemistry and Theoretical Characterization of 2,6,7 Trichloroquinoxaline

Quantum Chemical Calculations for Molecular System Understanding

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. plos.org These methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic structure and predict spectroscopic behaviors of heterocyclic compounds. nih.gov

The electronic structure of 2,6,7-trichloroquinoxaline is significantly influenced by its quinoxaline (B1680401) core and the three electron-withdrawing chlorine substituents. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to optimize the molecular geometry and analyze bonding characteristics. nih.govnih.gov

The presence of three chlorine atoms enhances the electrophilicity of the quinoxaline ring system, particularly at the unsubstituted 3-position, making it susceptible to nucleophilic attack. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer within the molecule and its chemical reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can be utilized to investigate hyperconjugative interactions and the delocalization of electron density throughout the aromatic system. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical but realistic data based on standard computational methods for similar compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.735 Å |

| C=N | 1.330 Å | |

| C-C (Benzene Ring) | 1.400 Å | |

| C-C (Pyrazine Ring) | 1.395 Å | |

| Bond Angle | C-N-C | 117.0° |

| Cl-C-C | 119.5° | |

| N-C-C | 123.0° |

Theoretical calculations are invaluable for interpreting and assigning experimental spectra. Vibrational frequencies for this compound can be computed using DFT methods. The resulting theoretical infrared (IR) and Raman spectra, once appropriately scaled to correct for anharmonicity and basis set limitations, typically show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The analysis of potential energy distribution (PED) allows for the unambiguous assignment of each vibrational mode to specific molecular motions, such as C-H stretching, C-Cl vibrations, and quinoxaline ring deformations. researchgate.net

Electronic spectra, which provide information about electronic transitions, are predicted using Time-Dependent Density Functional Theory (TD-DFT). plos.org These calculations yield the vertical excitation energies and oscillator strengths corresponding to the molecule's absorption bands in the UV-visible region. For polycyclic aromatic molecules, simulated vibronic spectra can be crucial for correctly assigning experimental electronic spectra. diva-portal.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key vibrational modes based on computational studies of similar halogenated heterocycles.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | C-H | 3100-3000 |

| C=N Stretch | Pyrazine (B50134) Ring | 1620-1580 |

| Aromatic Ring Skeletal Vibration | C=C | 1550-1450 |

| C-Cl Stretch | C-Cl | 800-650 |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations explore the dynamic behavior of molecules, their conformational preferences, and their interactions with other molecules.

Conformational analysis for this compound is relatively straightforward due to its rigid, fused aromatic ring structure. The quinoxaline core enforces a predominantly planar geometry. Computational methods are used to confirm the stability of this planar conformation as the global energy minimum. dalalinstitute.com While the ring system itself is rigid, minor conformational flexibility might involve slight out-of-plane torsions of the chlorine substituents. Energy calculations for these minimal deviations would confirm the high stability of the planar structure, which is crucial for its packing in the solid state and its interaction with planar biological receptors. frontiersin.org

A key application of computational chemistry is the prediction of reaction mechanisms. rsc.org For this compound, which serves as a precursor in the synthesis of pharmacologically active compounds, understanding its reactivity is essential. Quantum chemical calculations can map the potential energy surface for reactions, such as nucleophilic aromatic substitution.

By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, researchers can predict the most likely reaction pathways and regioselectivity. nih.gov For example, the activation barriers for a nucleophile attacking the C2, C3, C6, and C7 positions can be computed. These calculations help explain why substitution occurs at a specific position and can guide synthetic chemists in optimizing reaction conditions. rsc.orgrsc.org Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products. nih.gov

Given that this compound is a building block for derivatives that act as 5-HT3A receptor modulators, molecular docking is a critical computational tool to explore its biological potential. frontiersin.org Molecular docking simulations predict the preferred binding orientation of a ligand to a biological target and estimate the strength of the interaction. nih.gov

In a typical docking study, the 3D structure of a this compound derivative (the ligand) is placed into the binding site of a receptor (e.g., the 5-HT3A receptor). The simulation program then samples numerous orientations and conformations of the ligand, scoring each based on a force field that approximates the binding free energy. nih.gov The results provide a docking score, indicating binding affinity, and a binding pose, which reveals key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with the receptor's amino acid residues. ijpbs.com These insights are instrumental in structure-based drug design for developing new, more potent inhibitors. nih.gov

Table 3: Representative Docking Scores for Quinoxaline-like Compounds against Kinase Receptors This table shows typical binding energy values obtained from molecular docking studies of heterocyclic inhibitors, illustrating the data generated in such analyses.

| Compound Class | Target Receptor | Binding Energy (kcal/mol) | Reference |

| Quinoxaline Derivative | VEGFR-2 | -9.2 to -11.5 | nih.gov |

| Quinoline (B57606) Derivative | P-glycoprotein | -9.22 | nih.gov |

| Flavonoid (Quercitrin) | B-RAF Kinase | -8.01 | nih.gov |

| Quinazoline Derivative | PDE7 | -7.5 to -9.1 | frontiersin.org |

Integration of Artificial Intelligence and Machine Learning in Predictive Quinoxaline Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and development by improving the efficiency and accuracy of predictive models. benthamscience.com In the field of medicinal chemistry, these technologies are increasingly applied to the quinoxaline class of compounds to forecast their biological activities and physicochemical properties, thereby accelerating the discovery of new therapeutic agents and materials. benthamscience.commdpi.com While specific AI/ML models exclusively for this compound are not extensively documented in current literature, the methodologies applied to the broader quinoxaline family establish a clear framework for its future computational analysis.

The primary application of AI and ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govdinus.ac.id These models aim to establish a mathematical correlation between the structural or physicochemical features of molecules (descriptors) and their biological activities or properties. nih.govingentaconnect.com

Predictive Modeling for Biological Activity

Researchers have successfully developed 2D and 3D-QSAR models for quinoxaline derivatives to predict their anti-tubercular activities. nih.govingentaconnect.com These efforts often involve screening a large pool of molecular descriptors to find the most relevant ones that signify the chemical-biological interaction. nih.gov To enhance the predictive power of these models, various AI and ML algorithms are employed for feature selection and model development.

Key techniques include:

Genetic Algorithms (GA) and Simulated Annealing (SA) : These are used as variable selection methods to identify the most significant molecular descriptors from a large set. nih.govingentaconnect.com

Partial Least Squares (PLS) : A linear regression method used to build the QSAR model based on the selected descriptors. nih.govingentaconnect.com

Artificial Neural Networks (ANN) : Non-linear models, such as Counter Propagation Artificial Neural Networks (CP-ANN), are used to handle complex relationships between molecular structure and activity that linear methods might oversimplify. nih.govingentaconnect.com

One study on anti-tubercular quinoxaline derivatives used a pool of 380 molecular descriptors, applying GA-PLS and SA-PLS methods, which identified key topological and electrostatic descriptors as crucial for activity. nih.govingentaconnect.com The use of non-linear methods like CP-ANN was noted for its potential to effectively model diverse sets of compounds. ingentaconnect.com

Predictive Modeling for Material Properties

Beyond biological activity, ML paradigms have been used to create predictive models for the material properties of quinoxaline compounds, such as their capacity for corrosion inhibition. dinus.ac.idresearchgate.net A recent study evaluated various linear and non-linear algorithms to predict the corrosion inhibition efficiency (CIE) of quinoxaline derivatives on iron surfaces. dinus.ac.id The findings highlighted the superiority of the XGBoost model over other ensemble-based models. dinus.ac.id The performance of these models was rigorously assessed using metrics like the coefficient of determination (R²), mean absolute percentage error (MAPE), and root mean squared error (RMSE). dinus.ac.id Such studies provide a valuable framework for evaluating the potential of compounds like this compound in materials science applications. dinus.ac.id

The table below summarizes the application of various AI/ML models in the predictive chemistry of quinoxaline derivatives.

| Model/Technique | Predicted Property | Quinoxaline Application | Key Findings |

| Genetic Algorithm (GA) & Simulated Annealing (SA) with PLS | Anti-tubercular Activity | 2D & 3D-QSAR modeling of quinoxaline derivatives. nih.govingentaconnect.com | Identified important topological and electrostatic descriptors; SA proved very effective for variable selection in 3D-QSAR. nih.govingentaconnect.com |

| Counter Propagation Artificial Neural Network (CP-ANN) | Anti-tubercular Activity | Non-linear QSAR modeling for diverse quinoxaline compounds. nih.govingentaconnect.com | Offers high potential for dealing with diverse sets of compounds where linear models may be insufficient. ingentaconnect.com |

| XGBoost | Corrosion Inhibition Efficiency (CIE) | QSPR modeling for a dataset of quinoxaline compounds as corrosion inhibitors. dinus.ac.id | The XGBoost model was identified as the best predictor compared to other ensemble-based models. dinus.ac.id |

| Partial Least Squares (PLS) & Random Forest (RF) | Corrosion Inhibition | Development of predictive QSAR models for quinoxaline derivatives as corrosion inhibitors. researchgate.net | The developed models were successfully used to predict the inhibition performance of new quinoxaline compounds. researchgate.net |

| SwissTargetPrediction | Biological Targets | Target prediction for active quinoxaline-sulfonamide derivatives. researchgate.net | Identified potential biological targets that could be engaged by the designed molecules. researchgate.net |

While these studies focus on the broader class of quinoxalines, the established methodologies are directly applicable to this compound. By calculating its specific molecular descriptors, these validated AI and ML models could be used to predict its potential anti-tubercular activity, corrosion inhibition efficiency, and other properties, guiding future experimental research.

Advanced Applications of 2,6,7 Trichloroquinoxaline and Its Derivatives

Function as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The quinoxaline (B1680401) ring system, a fusion of benzene (B151609) and pyrazine (B50134) rings, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is attributed to its structural framework which is capable of serving as a versatile ligand for multiple biological targets. researchgate.net The concept of privileged structures is a cornerstone in drug design, focusing on molecular motifs that can be readily modified to interact with diverse receptors and enzymes with high affinity. researchgate.netnih.gov The quinoxaline moiety is particularly advantageous because its structure can be systematically functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability enables the generation of large libraries of compounds, which is crucial for exploring structure-activity relationships (SAR) and identifying potent drug candidates. nih.govresearchgate.net Quinoxaline-based compounds have a significant and established position in modern medicinal chemistry, forming the basis for numerous therapeutic agents. nih.gov

Development of Ligands for Specific Biological Receptors (e.g., H4 Receptor, 5-HT3 Receptors)

The versatility of the quinoxaline scaffold has been harnessed to develop ligands for specific and important biological targets, including the histamine (B1213489) H4 and serotonin (B10506) 5-HT3 receptors.

Histamine H4 Receptor (H4R): The H4 receptor is primarily found on immune cells, making it a key target for inflammatory and immune disorders. nih.gov The quinoxaline scaffold is one of the main chemical structures explored for the development of H4 receptor ligands. nih.gov Researchers have designed and synthesized various quinoxaline derivatives, investigating how different substituents on the ring system affect binding affinity and functional activity at the H4R. This exploration is part of a broader effort to create a new generation of drugs for conditions like allergy and inflammation. nih.govresearchgate.net

Serotonin 5-HT3 Receptor (5-HT3R): The 5-HT3 receptor, a ligand-gated ion channel, is a crucial target for antiemetic drugs used to manage nausea and vomiting, particularly those induced by chemotherapy. The quinoxaline framework has been successfully employed to create potent 5-HT3 receptor antagonists. For example, a series of 3-chloroquinoxaline-2-carboxamides were designed based on pharmacophoric requirements for 5-HT3 antagonism. In these designs, the quinoxaline ring serves as the aromatic, hydrophobic region that interacts with the receptor. researchgate.net Studies on various quinoline (B57606) and quinoxaline derivatives have shown that factors like the distance between nitrogen atoms and the nature of substituents are critical for high-affinity binding to the 5-HT3 receptor. researchgate.net

| Compound Class | Target Receptor | Key Findings |

| Quinoxalines | Histamine H4 | Identified as a key scaffold for developing ligands with potential anti-inflammatory applications. nih.gov |

| 3-Chloroquinoxaline-2-carboxamides | Serotonin 5-HT3 | Derivatives showed moderate to good antagonistic activity, with compound 3g having a pA2 value of 6.4, comparable to the standard antagonist Ondansetron. researchgate.net |

| Quinolinecarboxylic acid amides | Serotonin 5-HT3 | High affinity was observed, with derivative 5 showing a Ki of 9.9 nM, indicating the importance of specific structural arrangements for receptor binding. researchgate.net |

Exploration in Anti-Parasitic Therapeutics (e.g., Anti-leishmaniasis activity of halogenated quinoxaline 1,4-dioxides)

Halogenated quinoxaline 1,4-dioxides have emerged as a promising class of compounds in the search for new anti-parasitic agents, particularly against leishmaniasis. mdpi.comnih.gov Leishmaniasis is a significant tropical parasitic disease for which current treatments have limitations due to toxicity and emerging resistance. nih.govmdpi.com

Research has demonstrated that the presence and position of halogen atoms on the quinoxaline ring are critical for anti-leishmanial activity. mdpi.commdpi.com Structure-activity relationship (SAR) studies on various series of quinoxaline 1,4-dioxide derivatives have consistently shown that a halogen atom at the C7 position is crucial for potent activity against Leishmania species. mdpi.comnih.gov For instance, in one study, changing from an electron-donating group to a halogen at position 7 increased the compound's potency. mdpi.com Similarly, another study synthesizing new amide derivatives of quinoxaline 1,4-di-N-oxide found that halogen groups at R7 were correlated with increased anti-leishmanial and anti-malarial activity. mdpi.com Some of these derivatives have shown activity against Leishmania mexicana and Leishmania infantum that is significantly better than reference drugs. nih.govnih.gov

| Compound Series | Parasite | Key SAR Finding |

| Quinoxaline 1,4-dioxides | Leishmania mexicana | A halogen atom at position 7 of the quinoxaline ring was found to be critical for anti-leishmaniasis activity. mdpi.com |

| 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxides | Leishmania infantum | The presence of halogen groups at positions R6 and/or R7 increased leishmanicidal activity. nih.gov |

| Amide derivatives of quinoxaline 1,4-di-N-oxide | Leishmania infantum, L. amazonensis | The presence of a halogen atom at position 7 is correlated with increasing anti-leishmanial activity. mdpi.com |

Contribution to Anti-Inflammatory Agent Development

The quinoxaline scaffold is a key structural motif in the development of novel anti-inflammatory agents. researchgate.netnih.gov Derivatives of quinoxaline have been shown to exert anti-inflammatory effects by inhibiting various inflammatory modulators, such as cyclooxygenase (COX), cytokines like IL-1β and TNF-α, and key signaling pathways including NF-κB and p38 MAPK. nih.govnih.gov

The synthesis of various substituted quinoxalines has yielded compounds with significant analgesic and anti-inflammatory properties. researchgate.net For example, aminoalcohol-based quinoxaline derivatives DEQX and OAQX demonstrated anti-inflammatory activity by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines. nih.gov The design and synthesis of new quinoxaline analogues continue to be an active area of research, with the goal of developing more potent and safer anti-inflammatory drugs. nih.gov The versatility of the quinoxaline core allows for structural modifications that can optimize activity and selectivity for specific inflammatory targets. nih.govrsc.org

Investigation of Broad-Spectrum Biological Activities (e.g., antituberculosis, fungicidal, antiviral, selective cytotoxicity)

Beyond specific receptor targets, derivatives of 2,6,7-trichloroquinoxaline and related compounds exhibit a wide array of biological activities, underscoring the scaffold's therapeutic potential. researchgate.netnih.govsapub.org

Antituberculosis and Fungicidal Activity: Quinoxaline 1,4-dioxides have been identified as a promising class for developing new drugs against tuberculosis. mdpi.com Specific derivatives have demonstrated potent antituberculosis and fungicidal effects. mdpi.com

Antiviral Activity: Certain quinoxaline derivatives have also shown significant antiviral effects, contributing to the search for new treatments for viral infections. mdpi.com

Selective Cytotoxicity (Anticancer Activity): A significant area of research involves the cytotoxic effects of quinoxaline derivatives against various cancer cell lines. nih.govsapub.org These compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, a series of 6-chloroquinoxaline (B1265817) derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer angiogenesis. ekb.egekb.eg One compound from this series exhibited greater cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines than the reference drug doxorubicin, while showing selectivity for cancer cells over normal human cells. ekb.egekb.eg

| Biological Activity | Compound Class | Notable Findings |

| Antituberculosis | Quinoxaline 1,4-dioxides | Identified as a promising scaffold for new antituberculosis drugs. mdpi.com |

| Fungicidal | Quinoxaline 1,4-dioxides | Certain derivatives exhibit high fungicidal effects. mdpi.com |

| Antiviral | Quinoxaline 1,4-dioxides | Specific derivatives have been found to possess antiviral properties. mdpi.com |

| Selective Cytotoxicity | 6-Chloroquinoxaline derivatives | Compound 6 showed potent and selective cytotoxicity against HCT-116 and MCF-7 cancer cell lines, superior to doxorubicin. ekb.egekb.eg |

Role in Materials Science and Organic Electronics

In addition to its prominence in medicinal chemistry, the quinoxaline scaffold is a valuable component in the field of materials science, particularly for organic electronics. bohrium.comresearchgate.net Its inherent electron-deficient nature makes it an excellent building block for n-type semiconductors and electron-transporting materials (ETMs). bohrium.comqmul.ac.uk The properties of quinoxaline can be tuned by introducing various substituents, such as electron-withdrawing halogen atoms, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, facilitating electron injection and transport. nih.gov This versatility has led to the application of quinoxaline derivatives in a range of electronic devices, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netqmul.ac.uk

Constituent in Electron-Transporting Materials (ETMs)

Quinoxaline derivatives are highly attractive for use as electron-transporting materials due to their strong electron-accepting ability and extended π-conjugation. nih.gov These properties are essential for efficiently moving electrons from the active layer of an electronic device to the electrode.

In the context of organic solar cells, quinoxaline-based polymers have been successfully used as electron acceptors. nih.gov For example, introducing electron-withdrawing cyanide groups at the 6- and 7-positions of the quinoxaline moiety enhances electron injection and transport capabilities. nih.gov Similarly, incorporating fluorine atoms into the quinoxaline core can improve molecular packing and charge carrier mobility through noncovalent interactions. nih.gov The strategic design of these materials, often involving the combination of quinoxaline with other aromatic units, has led to the development of high-performance polymers and small molecules for next-generation organic electronics. nih.govbeilstein-journals.org

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,6,7-Trichloroquinoxaline with high purity?

- Methodological Answer : Synthesis typically involves chlorination of quinoxaline precursors. For example, substituting hydroxyl or methyl groups with chlorine under controlled conditions (e.g., using POCl₃ or SOCl₂). Reaction temperature (80–120°C) and stoichiometric ratios (e.g., 3:1 chlorinating agent to precursor) are critical for regioselectivity and minimizing byproducts. Characterization via NMR and mass spectrometry ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments and confirms substitution patterns (e.g., distinguishing between 2,6,7- and 2,3,6-isomers).

- X-ray crystallography : Resolves crystal structure and bond angles (e.g., C–Cl bond lengths ~1.73 Å, as seen in analogous quinoxaline derivatives) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₈H₃Cl₃N₂).

Q. What safety precautions are recommended for handling this compound given limited toxicity data?

- Methodological Answer : Treat as a hazardous chlorinated compound. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from reducing agents. Ecological impact studies are lacking, so disposal should follow protocols for persistent chlorinated organics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze electron density distribution (e.g., Löwdin charges on Cl atoms) to identify reactive sites. Molecular orbital analysis (HOMO/LUMO gaps) predicts susceptibility to nucleophilic attack. Compare results with experimental kinetics (e.g., SNAr reactions with amines) .

Q. What strategies optimize regioselectivity during chlorination of quinoxaline derivatives?

- Methodological Answer :

- Directing groups : Electron-withdrawing groups (e.g., nitro) at specific positions guide chlorination.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Catalysts : Lewis acids like FeCl₃ improve selectivity (e.g., 85% yield for 2,6,7-isomer vs. 2,3,6 under optimized conditions) .

Q. How can researchers resolve discrepancies in bioactivity data for this compound derivatives?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HeLa vs. MCF-7) and controls.

- Purity validation : HPLC (>95% purity) minimizes interference from byproducts.

- Statistical analysis : Apply ANOVA or t-tests to compare IC₅₀ values across studies, accounting for variability in experimental protocols .

Data Presentation and Analysis

Table 1 : Comparison of Chlorination Methods for Quinoxaline Derivatives

| Method | Reagents | Temp (°C) | Yield (%) | Regioselectivity | Reference ID |

|---|---|---|---|---|---|

| POCl₃/DMF | POCl₃, DMF | 110 | 78 | 2,6,7 > 2,3,6 | |

| SOCl₂/FeCl₃ | SOCl₂, FeCl₃ | 100 | 85 | 2,6,7 dominant | |

| Cl₂ gas (UV light) | Cl₂, CCl₄ | 80 | 65 | Mixed isomers |

Critical Considerations for Experimental Design

- Contradiction Analysis : Conflicting bioactivity data may arise from differences in cell viability assays (MTT vs. resazurin) or compound solubility. Include solvent controls (e.g., DMSO concentration ≤0.1%) .

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate interactions between temperature, reagent ratios, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。